Cas no 1311916-24-1 (2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine)

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine is a heterocyclic compound featuring a benzodioxin core fused with a pyrrolidine moiety, further functionalized with a propargyl group. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The presence of the propargyl group allows for selective modifications via click chemistry, enabling efficient derivatization. Its benzodioxin scaffold contributes to enhanced stability and potential bioactivity, often explored in medicinal chemistry for CNS-targeting applications. The compound's well-defined stereochemistry and modular design facilitate precise structural optimization, supporting its use in drug discovery and material science research.
2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine structure
1311916-24-1 structure
Product name:2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine
CAS No:1311916-24-1
MF:C15H17NO2
Molecular Weight:243.300984144211
CID:5673496
PubChem ID:53569139

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine 化学的及び物理的性質

名前と識別子

    • 2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-prop-2-ynylpyrrolidine
    • Z1070723112
    • 2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine
    • 1311916-24-1
    • EN300-26622875
    • AKOS033021131
    • 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine
    • インチ: 1S/C15H17NO2/c1-2-8-16-9-4-6-13(16)12-5-3-7-14-15(12)18-11-10-17-14/h1,3,5,7,13H,4,6,8-11H2
    • InChIKey: UFTFEFIMPTVQIH-UHFFFAOYSA-N
    • SMILES: O1CCOC2C=CC=C(C1=2)C1CCCN1CC#C

計算された属性

  • 精确分子量: 243.125928785g/mol
  • 同位素质量: 243.125928785g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 335
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 21.7Ų

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-26622875-0.25g
2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine
1311916-24-1 95.0%
0.25g
$708.0 2025-03-20
Enamine
EN300-26622875-0.1g
2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine
1311916-24-1 95.0%
0.1g
$678.0 2025-03-20
Enamine
EN300-26622875-1g
2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine
1311916-24-1 90%
1g
$770.0 2023-09-12
Enamine
EN300-26622875-10g
2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine
1311916-24-1 90%
10g
$3315.0 2023-09-12
Enamine
EN300-26622875-0.05g
2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine
1311916-24-1 95.0%
0.05g
$647.0 2025-03-20
Enamine
EN300-26622875-5g
2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine
1311916-24-1 90%
5g
$2235.0 2023-09-12
Enamine
EN300-26622875-0.5g
2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine
1311916-24-1 95.0%
0.5g
$739.0 2025-03-20
Enamine
EN300-26622875-5.0g
2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine
1311916-24-1 95.0%
5.0g
$2235.0 2025-03-20
Enamine
EN300-26622875-10.0g
2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine
1311916-24-1 95.0%
10.0g
$3315.0 2025-03-20
Enamine
EN300-26622875-2.5g
2-(2,3-dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine
1311916-24-1 95.0%
2.5g
$1509.0 2025-03-20

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine 関連文献

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidineに関する追加情報

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine: A Comprehensive Overview

The compound 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine (CAS No. 1311916-24-1) is a structurally complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique combination of functional groups and its potential applications in drug discovery and materials science. The benzodioxin moiety, a key structural component, contributes to the molecule's stability and reactivity, while the pyrrolidine ring provides a rigid framework that enhances its pharmacokinetic properties.

Recent studies have highlighted the importance of benzodioxin derivatives in medicinal chemistry due to their ability to modulate various biological targets. For instance, researchers have demonstrated that the benzodioxin group can act as a bioisostere for other aromatic systems, offering improved bioavailability and reduced toxicity. This makes 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine a promising candidate for the development of novel therapeutic agents.

The synthesis of this compound involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The incorporation of the propargyl group (propargyl substituent) into the pyrrolidine ring is particularly noteworthy, as it introduces a level of unsaturation that can be exploited in further chemical transformations. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of this molecule with high enantiomeric excess, making it more accessible for large-scale production.

In terms of biological activity, 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-1-(propargyl)pyrrolidine has shown potent inhibitory effects on several enzymes associated with neurodegenerative diseases. For example, studies have demonstrated its ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. This activity is attributed to the molecule's ability to interact with the enzyme's active site through a combination of hydrogen bonding and hydrophobic interactions.

Beyond its pharmacological applications, this compound has also been explored for its potential in materials science. The presence of the benzodioxin group imparts electronic properties that make it suitable for use in organic electronics. Recent research has focused on incorporating this compound into polymer blends to enhance their electrical conductivity and thermal stability.

From a structural perspective, the molecule's pyrrolidine ring serves as a versatile scaffold that can be further functionalized to tailor its properties for specific applications. For instance, substitution at the nitrogen atom or modification of the benzodioxin ring can lead to derivatives with enhanced bioactivity or improved physical properties.

In conclusion, 2-(2,3-Dihydro-1,4-benzodioxin-5-yli)-pyrrolidine derivatives represent a class of compounds with immense potential across multiple disciplines. As research continues to uncover new applications and mechanisms of action for this compound, it is likely to play an increasingly important role in both academic and industrial settings.

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